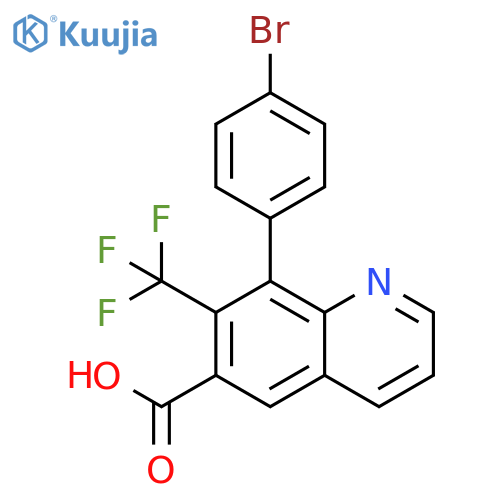

Cas no 2060031-79-8 (6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-)

2060031-79-8 structure

商品名:6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-

CAS番号:2060031-79-8

MF:C17H9BrF3NO2

メガワット:396.158074140549

MDL:MFCD30476570

CID:5183252

PubChem ID:125425153

6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-

-

- MDL: MFCD30476570

- インチ: 1S/C17H9BrF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)

- InChIKey: CZKGFSOYGSWHOM-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(C(O)=O)=C(C(F)(F)F)C=2C2=CC=C(Br)C=C2)C=CC=1

6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318492-2.5g |

2060031-79-8 | 2.5g |

$3304.0 | 2023-09-05 | |||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063244-1g |

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |

2060031-79-8 | 95% | 1g |

¥8323.0 | 2023-03-11 | |

| Enamine | EN300-318492-1.0g |

2060031-79-8 | 1g |

$0.0 | 2023-06-07 | |||

| Enamine | EN300-318492-5.0g |

2060031-79-8 | 5.0g |

$4890.0 | 2023-02-24 | |||

| Enamine | EN300-318492-0.05g |

2060031-79-8 | 0.05g |

$1417.0 | 2023-09-05 | |||

| Enamine | EN300-318492-0.5g |

2060031-79-8 | 0.5g |

$1619.0 | 2023-09-05 | |||

| Enamine | EN300-318492-10g |

2060031-79-8 | 10g |

$7250.0 | 2023-09-05 | |||

| Enamine | EN300-318492-1g |

2060031-79-8 | 1g |

$1686.0 | 2023-09-05 | |||

| Enamine | EN300-318492-0.25g |

2060031-79-8 | 0.25g |

$1551.0 | 2023-09-05 | |||

| Enamine | EN300-318492-5g |

2060031-79-8 | 5g |

$4890.0 | 2023-09-05 |

6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2060031-79-8 (6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 503537-97-1(4-bromooct-1-ene)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量